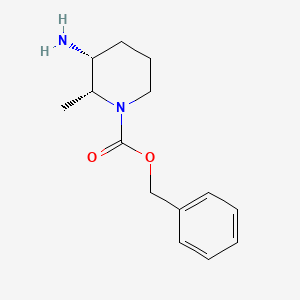

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate

描述

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The amino group at the 3-position participates in nucleophilic substitution reactions, forming secondary amines or imines.

Key Findings :

-

Alkylation proceeds with retention of stereochemistry due to the rigid piperidine ring.

-

Imine formation is pH-dependent, with optimal yields at mildly acidic conditions.

Acylation and Coupling Reactions

The amino group undergoes acylation with electrophilic reagents, while the benzyl ester can be hydrolyzed or transesterified.

Key Findings :

Reductive Amination and Hydrogenation

The amino group facilitates reductive amination, while the benzyl group is susceptible to hydrogenolysis.

Key Findings :

-

Hydrogenolysis of the benzyl ester proceeds quantitatively without affecting the amino group .

-

Stereochemical integrity is preserved during reductive amination .

Cyclization and Ring-Opening Reactions

The piperidine ring participates in ring-expansion or contraction reactions under controlled conditions.

Key Findings :

-

Cyclization requires high temperatures and anhydrous conditions to avoid side reactions .

-

Acidic ring-opening yields β-amino acids with retained stereochemistry .

Mechanistic Insights

-

Steric Effects : The 2-methyl group hinders axial attack in substitution reactions, favoring equatorial products .

-

pH Sensitivity : The amino group (pKa ~9.5) remains protonated under acidic conditions, reducing nucleophilicity.

-

Stereochemical Stability : No epimerization is observed below 60°C, as confirmed by chiral HPLC .

科学研究应用

Biological Research

Enzyme-Substrate Interactions

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate has been studied for its role in enzyme-substrate interactions. Its chiral configuration is critical for binding to specific receptors, influencing their activity and providing insights into the mechanisms underlying various biological processes.

Kinetic Resolution and Chiral Auxiliary Approaches

Research has demonstrated methods such as kinetic resolution using homochiral lithium amides to produce enantioenriched intermediates from racemic mixtures. Additionally, employing chiral auxiliaries can facilitate stereoselective transformations to achieve the desired stereocenters.

Synthesis and Production

Synthetic Pathways

The synthesis of this compound typically involves reacting benzyl chloroformate with (2R,3R)-3-amino-2-methylpiperidine under basic conditions. This reaction is often conducted in organic solvents like dichloromethane, with triethylamine used to neutralize byproducts .

Industrial Applications

In industrial settings, continuous flow systems are employed for the efficient production of this compound, ensuring consistent quality and enhanced efficiency during synthesis .

作用机制

The mechanism of action of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules .

相似化合物的比较

Similar Compounds

(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar stereochemistry and are used in similar applications, such as chiral synthesis and biological studies.

Phenolic Antioxidants: While structurally different, these compounds also exhibit unique reactivity and are used in various chemical and biological applications.

Uniqueness

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological systems. This makes it particularly valuable in applications requiring high stereochemical purity and specificity .

生物活性

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 1932572-89-8

The compound features a piperidine ring with an amino group and a benzyl ester, contributing to its unique biological properties. The chirality at the 2 and 3 positions of the piperidine ring plays a crucial role in determining its interaction with biological targets.

Pharmacological Implications

This compound has been investigated for various pharmacological activities:

- Neurotransmitter Modulation : Its structural similarity to known neurotransmitter modulators suggests potential effects on the central nervous system. Preliminary studies indicate that it may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Antidepressant Activity : Analogous compounds have shown promise in modulating neurotransmitter systems, particularly in the context of antidepressant effects. This activity may be linked to the compound's ability to influence serotonin and norepinephrine pathways.

- Anticancer Properties : Research indicates that piperidine derivatives can exhibit anticancer activity. Some studies have demonstrated that compounds with similar structures induce cytotoxicity and apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

- Chemokine Receptor Antagonism : Structure-activity relationship (SAR) studies have identified benzyl-piperidines as potent small molecule antagonists for CC chemokine receptors, particularly CCR3. These compounds have shown efficacy in inhibiting eotaxin-induced eosinophil chemotaxis, highlighting their potential in treating allergic conditions and asthma .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Receptor Binding : The compound's chirality allows it to fit into active sites of various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

属性

IUPAC Name |

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLSXOAEXCBESC-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693346 | |

| Record name | Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912451-60-6 | |

| Record name | Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。